tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate
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Overview
Description
tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate: is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate typically involves the reaction of 2-formylimidazo[1,2-a]pyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazo[1,2-a]pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal pathogens .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antifungal agent. It has shown promise in inhibiting the growth of multidrug-resistant Candida species .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of ergosterol in yeast cells by targeting the enzyme sterol 14-alpha demethylase (CYP51). This inhibition disrupts the cell membrane integrity, leading to the death of fungal cells .
Comparison with Similar Compounds
- tert-Butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
- tert-Butyl ((6-formylimidazo[1,2-a]pyridin-2-yl)methyl)carbamate
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
Comparison: tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ringCompared to similar compounds, it has shown higher potency in certain biological assays, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
tert-butyl N-(2-formylimidazo[1,2-a]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)15-9-4-5-11-14-10(8-17)7-16(11)6-9/h4-8H,1-3H3,(H,15,18) |
InChI Key |
PREHXRXNJHBXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=C(N=C2C=C1)C=O |
Origin of Product |
United States |
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